N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine
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Overview
Description
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine typically involves the reaction of indole-3-carboxaldehyde with 2-methylpropan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced amine forms.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-ylmethyl)-N,N-dimethylamine: Known for its role in natural product synthesis and biological activity.
N-(1H-indol-3-ylmethyl)-2-aminopropane: Studied for its psychoactive properties.
N-(1H-indol-3-ylmethyl)-2-methylbutan-2-amine: Investigated for its potential therapeutic effects.
Uniqueness
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine stands out due to its specific structural features, which confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)15-9-10-8-14-12-7-5-4-6-11(10)12/h4-8,14-15H,9H2,1-3H3 |
InChI Key |
ZJVJIBTYRQHKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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